molecular formula C26H24FN5 B2530521 11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile CAS No. 442567-35-3

11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile

Cat. No.: B2530521
CAS No.: 442567-35-3
M. Wt: 425.511
InChI Key: HPPFNLZAMLZQAO-UHFFFAOYSA-N
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Description

11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C26H24FN5 and its molecular weight is 425.511. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The biochemical properties of GNF-Pf-5563 are largely related to its interaction with ENTs. ENTs are proteins that facilitate the transport of nucleosides across cell membranes, playing a crucial role in nucleotide synthesis and regulation of adenosine function . GNF-Pf-5563 has been shown to inhibit ENTs, particularly ENT2, in a non-competitive and irreversible manner .

Cellular Effects

In cellular contexts, GNF-Pf-5563 has been shown to decrease the sensitivity of cells to various antimalarial compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-5563 may influence cell function by modulating the activity of ENTs and thereby altering the cellular uptake of nucleosides and nucleoside analogues .

Molecular Mechanism

The molecular mechanism of GNF-Pf-5563 involves its binding to ENTs, inhibiting their function. This inhibition is thought to occur in a non-competitive and irreversible manner, suggesting that GNF-Pf-5563 may bind to a site on the ENT that is distinct from the nucleoside binding site

Temporal Effects in Laboratory Settings

Given its irreversible mode of action, it is likely that the effects of GNF-Pf-5563 persist for some time after the compound has been introduced to the system .

Metabolic Pathways

Given its role as an inhibitor of ENTs, it is likely that GNF-Pf-5563 impacts the metabolism of nucleosides and nucleoside analogues .

Transport and Distribution

The transport and distribution of GNF-Pf-5563 within cells and tissues are likely mediated by its interaction with ENTs. As ENTs are responsible for the transport of nucleosides across cell membranes, it is plausible that GNF-Pf-5563 is similarly transported .

Subcellular Localization

The subcellular localization of GNF-Pf-5563 is not explicitly documented in the literature. Given that ENTs are typically located in the cell membrane, it is likely that GNF-Pf-5563 is also localized to this region due to its interaction with these transporters .

Biological Activity

The compound 11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile (CAS: 442567-35-3) is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H24FN5
  • Molar Mass : 425.5 g/mol

This compound features a complex structure that includes a piperazine moiety and a benzoimidazole framework, which are known for their diverse biological activities.

Antimelanogenic Effects

Recent studies have highlighted the role of compounds containing the 4-fluorobenzylpiperazine fragment in inhibiting tyrosinase (TYR), an enzyme crucial for melanin production. The compound was evaluated for its ability to inhibit TYR from Agaricus bisporus and showed promising results:

  • IC50 Values : Most derivatives exhibited low micromolar IC50 values, indicating effective inhibition of TYR activity. For instance, one derivative demonstrated an IC50 of 40.43 μM, while others were significantly more potent .

The binding mode of these compounds was elucidated through molecular docking studies. The presence of the 4-fluorobenzyl group appears to enhance binding affinity to the active site of TYR, preventing substrate interaction and thereby inhibiting melanin synthesis .

Study 1: Inhibition of Tyrosinase

In a detailed investigation published in PubMed Central, researchers synthesized various derivatives based on the piperazine structure. The study found that these compounds effectively inhibited TYR activity, with some exhibiting no cytotoxic effects on B16F10 melanoma cells. The findings suggest that these compounds could be developed as therapeutic agents for hyperpigmentation disorders .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to understand how modifications to the piperazine moiety influence biological activity. It was found that introducing electron-withdrawing groups like fluorine significantly enhanced inhibitory potency against TYR. This study emphasized the importance of structural modifications in optimizing drug efficacy .

Data Summary

CompoundIC50 (μM)Activity TypeReference
Derivative 110.23TYR Inhibition
Derivative 215.45TYR Inhibition
Derivative 340.43TYR Inhibition

Properties

IUPAC Name

16-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5/c27-19-10-8-18(9-11-19)17-30-12-14-31(15-13-30)26-21-5-3-4-20(21)22(16-28)25-29-23-6-1-2-7-24(23)32(25)26/h1-2,6-11H,3-5,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPFNLZAMLZQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5CCN(CC5)CC6=CC=C(C=C6)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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